4,4'-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile)
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Overview
Description
4,4’-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile) is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and nitro groups
Preparation Methods
The synthesis of 4,4’-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile) typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with propane-2,2-diylbis(2,6-dibromobenzene-4,1-diyl) and 3-nitrobenzonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as acetonitrile and catalysts like cesium carbonate.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4,4’-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The nitro groups can be reduced to amines under appropriate conditions, while the aromatic rings can undergo oxidation reactions.
Common Reagents: Typical reagents include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4,4’-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile) involves interactions with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Compared to similar compounds, 4,4’-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile) stands out due to its unique combination of bromine and nitro groups. Similar compounds include:
- 4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
- 4,4’-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol)
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C29H16Br4N4O6 |
---|---|
Molecular Weight |
836.1 g/mol |
IUPAC Name |
4-[2,6-dibromo-4-[2-[3,5-dibromo-4-(4-cyano-2-nitrophenoxy)phenyl]propan-2-yl]phenoxy]-3-nitrobenzonitrile |
InChI |
InChI=1S/C29H16Br4N4O6/c1-29(2,17-9-19(30)27(20(31)10-17)42-25-5-3-15(13-34)7-23(25)36(38)39)18-11-21(32)28(22(33)12-18)43-26-6-4-16(14-35)8-24(26)37(40)41/h3-12H,1-2H3 |
InChI Key |
VUCUKBXIXGJHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])Br)C3=CC(=C(C(=C3)Br)OC4=C(C=C(C=C4)C#N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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